3-(5-Bromo-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains a bromopyridine moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopyridine moiety.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylate
- 3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 3-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromopyridine and oxazole moieties allows for versatile applications in various fields .
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(13-16-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15) |
InChI Key |
QUAQWXSXEFSIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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